(4-chloroquinolin-2-yl)methanol
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Overview
Description
(4-Chloroquinolin-2-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a quinoline ring with a chlorine atom at the 4-position and a methanol group at the 2-position. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chloroquinolin-2-yl)methanol can be achieved through several methods. One common approach involves the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol with nitrogen heterocyclic compounds using the Mitsunobu reagent. This reaction typically occurs in dry tetrahydrofuran (THF) in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (4-Chloroquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Chloroquinoline-2-carbaldehyde or 4-chloroquinoline-2-carboxylic acid.
Reduction: 4-Chloroquinolin-2-ylmethanamine or 4-chloroquinolin-2-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloroquinolin-2-yl)methanol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-chloroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloroquinoline-3-methanol
- 4-Chloroquinoline-2-carboxylic acid
Comparison: (4-Chloroquinolin-2-yl)methanol is unique due to the presence of both a chlorine atom and a methanol group on the quinoline ring. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. For example, the presence of the methanol group allows for further functionalization through oxidation or reduction reactions, while the chlorine atom provides a site for nucleophilic substitution .
Properties
CAS No. |
535921-56-3 |
---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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